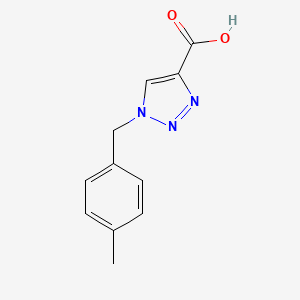

1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative with a 4-methylbenzyl substituent at the N1 position of the triazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological and material science applications. The triazole core, combined with carboxylic acid functionality, enables hydrogen bonding and metal coordination, making it valuable in drug design and crystal engineering.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWWLHMRGSFBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions.

Introduction of the 4-methylbenzyl group: This step involves the alkylation of the triazole ring with 4-methylbenzyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its efficacy against various bacterial strains and fungi. For instance, studies have shown that modifications in the triazole ring can enhance antimicrobial activity, making this compound a candidate for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may interfere with specific signaling pathways in cancer cells, leading to apoptosis . Further research is needed to elucidate its mechanism of action and therapeutic potential.

Fungicides

Triazoles are widely recognized in agriculture as fungicides. The unique structure of this compound makes it a potential candidate for developing new fungicidal agents. Its effectiveness against plant pathogens could provide an alternative to existing fungicides that are facing resistance issues .

Plant Growth Regulators

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels within plants. This application could be particularly beneficial in enhancing crop yields and resilience against environmental stressors .

Polymer Chemistry

In materials science, the incorporation of triazole compounds into polymer matrices has been explored for creating advanced materials with enhanced properties. The unique bonding characteristics of triazoles allow them to act as cross-linking agents or functional additives in polymer formulations . This can lead to improvements in mechanical strength and thermal stability.

Sensors

The chemical properties of this compound make it suitable for developing chemical sensors. Its ability to interact with various analytes can be harnessed for sensing applications in environmental monitoring and safety .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Benzyl vs. Phenyl Groups

Electron-Withdrawing and Donating Groups

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide : Fluorine atoms enhance hydrophobicity and metabolic stability. This derivative shows antimicrobial activity, attributed to the electron-withdrawing effect of fluorine improving membrane interaction .

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid : The ethoxy group (electron-donating) and formyl substituent introduce ring-chain tautomerism, with the cyclic hemiacetal tautomer dominating in solution (~80%) .

Functional Group Modifications

Carboxylic Acid vs. Carboxamide

- Carboxylic acid derivatives (e.g., 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid): The free acid enables salt formation and hydrogen bonding, critical for antibacterial activity (MIC values: 8–32 µg/mL against Vibrio cholerae and Staphylococcus aureus) .

- Carboxamide derivatives (e.g., N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides): Reduced acidity improves bioavailability, with amide bonds facilitating interactions with enzyme active sites .

Amino and Formyl Substituents

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The ortho-amine group enables intramolecular N–H∙∙∙N hydrogen bonding, stabilizing a kink-like conformation observed in X-ray crystallography. This structural feature correlates with enhanced antibacterial potency .

- 5-Formyl derivatives : The formyl group participates in tautomerism, forming cyclic hemiacetals that may influence reactivity in condensation reactions .

Biological Activity

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 931703-68-3) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agriculture.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- Melting Point : 199 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with propargyl alcohol derivatives under controlled conditions. Mechanochemical methods have also been explored to enhance yield and reduce environmental impact.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the triazole moiety can inhibit the growth of various pathogens, including bacteria and fungi.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μg/mL |

| This compound | Escherichia coli | 16 μg/mL |

These findings suggest that the compound has potential as an antimicrobial agent in clinical settings.

Enzyme Inhibition

Triazole derivatives have been studied for their ability to inhibit various enzymes. For example, compounds similar to this compound have shown inhibition against cholinesterases, which are important targets in the treatment of neurodegenerative diseases.

| Enzyme | Inhibition (%) at 100 µM | IC50 (µM) |

|---|---|---|

| AChE | 78.69 | 4.89 |

| BChE | 91.80 | 3.61 |

This indicates a promising role for this compound in developing treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against multiple strains of bacteria. The results demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of triazole derivatives. The compound exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. Further research is needed to elucidate the mechanisms behind these effects and to optimize the compound for therapeutic use.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole ring’s stability and regioselectivity . Key parameters include:

- Catalyst : Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction efficiency .

- Temperature : Room temperature or mild heating (40–60°C) balances reaction speed and byproduct suppression.

Post-synthesis, hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative. Purity is optimized via recrystallization or column chromatography .

Advanced Question: How do substituents on the benzyl group (e.g., methyl vs. halogen) influence the compound’s biological activity, and what structural insights explain these differences?

Methodological Answer:

Substituents modulate electronic and steric properties, impacting bioactivity:

- Electron-donating groups (e.g., methyl) : Enhance metabolic stability but may reduce binding affinity to targets like kinases or proteases .

- Electron-withdrawing groups (e.g., Cl, F) : Increase acidity of the carboxylic acid (lower pKa), improving solubility and interaction with charged residues in enzymes .

Experimental Design : - Compare IC₅₀ values against cancer cell lines (e.g., NCI-H522) for derivatives with varying substituents.

- Use DFT calculations to map electrostatic potential surfaces and correlate with activity trends .

Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies regiochemistry of the triazole ring and benzyl substitution. Key signals:

- X-ray Crystallography : SHELX software refines crystal structures, resolving tautomerism (e.g., acid vs. cyclic hemiacetal forms) and hydrogen-bonding networks .

Advanced Question: How can researchers resolve contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers) for this compound?

Methodological Answer:

Discrepancies arise from protonation states and solvent interactions:

- pH-Dependent Solubility : The carboxylic acid group (pKa ~3–4) ionizes in basic buffers, enhancing aqueous solubility. In DMSO, the neutral form dominates, favoring organic solubility .

- Experimental Validation :

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Anticancer Agents : Derivatives inhibit kinases (e.g., c-Met) and induce apoptosis in lung (NCI-H522) and colon (HT-29) cancer cell lines .

- Antimicrobial Scaffolds : The triazole core disrupts bacterial cell wall synthesis, with activity against Gram-negative pathogens (e.g., Vibrio cholerae) .

- PROTAC Linkers : The carboxylic acid serves as a conjugation site for E3 ligase ligands in targeted protein degradation systems .

Advanced Question: How does the compound’s tautomerism (e.g., acid vs. cyclic hemiacetal) affect its reactivity and biological interactions?

Methodological Answer:

- Tautomeric Equilibrium : In solution, the carboxylic acid form dominates (~80%), but cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) can form, altering hydrogen-bonding capacity .

- Implications :

Basic Question: What computational tools are recommended for predicting the compound’s physicochemical properties and binding modes?

Methodological Answer:

- Physicochemical Prediction :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., c-Met kinase) .

Advanced Question: How can researchers address low activity in cell-based assays despite high in vitro enzyme inhibition?

Methodological Answer:

- Permeability Issues : The carboxylic acid’s high polarity may limit cell membrane penetration. Solutions:

- Off-Target Effects : Use proteomics (e.g., thermal shift assays) to identify unintended targets .

Basic Question: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.

- Stability Indicators : Monitor via HPLC for degradation peaks (e.g., decarboxylation products) .

Advanced Question: How does the compound’s triazole ring participate in metal coordination, and what applications arise from this property?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.